N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-15-7-9-16(10-8-15)22-20(24)14-6-11-18-17(12-14)19(25-23-18)13-4-2-1-3-5-13/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPZFBODSWASFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Polyphosphoric Acid (PPA)-Mediated Cyclization
In a representative procedure, 2,4-diaminophenol reacts with substituted benzoic acids in PPA at 120–140°C for 4–6 hours to yield 5-amino-2-(substituted phenyl)benzoxazoles. For example, 5-amino-2-phenylbenzoxazole is synthesized by heating 2,4-diaminophenol with benzoic acid in PPA (85% yield). This intermediate serves as a precursor for carboxamide formation (Table 1).
Table 1: Cyclization Conditions for 5-Amino-2-Phenylbenzoxazole
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2,4-Diaminophenol + Benzoic Acid | PPA | 120–140 | 4–6 | 85 |
Fe₃O₄@SiO₂-SO₃H-Catalyzed Condensation
A solvent-free approach uses Fe₃O₄@SiO₂-SO₃H nanoparticles to condense 2-aminophenol with benzaldehyde derivatives at 50°C, achieving 92% yield for 2-phenylbenzoxazole. This method avoids toxic solvents and enables catalyst recovery via magnetic separation.
Carboxamide Functionalization
The 5-position of the benzoxazole core is functionalized via carboxamide coupling, employing either acid chlorides or isocyanates.
Acid Chloride Coupling
5-Amino-2-phenylbenzoxazole undergoes acylation with 4-fluorobenzoyl chloride in chloroform under basic conditions (e.g., triethylamine) to form the target carboxamide. This method, however, requires prior oxidation of the amino group to a carboxylic acid, which is achieved via diazotization and hydrolysis.
Table 2: Carboxamide Formation via Acid Chloride
| Intermediate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 5-Carboxy-2-phenylbenzoxazole | 4-Fluoroaniline | EDCl/HOBt, DMF | 78 |
Isocyanate Coupling
Benzoxazolone intermediates react with 4-fluorophenyl isocyanate in anhydrous tetrahydrofuran (THF) with catalytic DMAP, yielding the carboxamide directly. For instance, 6-(4-fluorophenyl)-2-oxo-1,3-benzoxazole-3-carboxylic acid couples with 3-methoxypropyl isocyanate to form analogous carboxamides in 82% yield.
Table 3: Isocyanate-Mediated Carboxamide Synthesis
| Benzoxazolone Intermediate | Isocyanate | Catalyst | Yield (%) |
|---|---|---|---|
| 2-Oxo-1,3-benzoxazole-3-carboxylic Acid | 4-Fluorophenyl Isocyanate | DMAP | 82 |
Comparative Analysis of Methods
Efficiency and Yield
Environmental and Practical Considerations
- Fe₃O₄@SiO₂-SO₃H Catalysis : Solvent-free, recyclable catalyst reduces waste.
- PPA Method : High-temperature conditions limit scalability despite high yields.
Mechanistic Insights
Cyclodehydration
PPA facilitates protonation of the carboxylic acid, promoting nucleophilic attack by the 2-amino group of 2,4-diaminophenol, followed by dehydration to form the benzoxazole ring.
Amidation
- Acid Chloride Route : Activation of the carboxylic acid to an acid chloride (SOCl₂) precedes nucleophilic acyl substitution with 4-fluoroaniline.
- Isocyanate Route : The benzoxazolone’s carbonyl group reacts with the isocyanate’s amine, forming a urea linkage that rearranges to the carboxamide.
Challenges and Optimization
Regioselectivity
Positional isomerism may arise during cyclization. Using sterically hindered aldehydes or electron-withdrawing substituents on 2-aminophenol derivatives enhances regiocontrol.
Purification
Chromatographic separation is often required to isolate the target compound from byproducts (e.g., diacylated amines).
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- This compound serves as a significant building block in the synthesis of more complex molecules. Its unique structural features allow chemists to modify and create derivatives with enhanced properties.
Material Science
- N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is utilized in developing advanced materials with specific optical and electronic properties. The benzoxazole core contributes to the material's stability and performance in various applications.
Biological Applications
Fluorescent Probes
- The compound has been investigated for its potential as a fluorescent probe in biological imaging. The benzoxazole structure is known for its fluorescent properties, making it suitable for tracking biological processes in live cells.
Therapeutic Properties
- Anti-inflammatory Activity: Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Its interaction with molecular targets modulates enzyme activity, leading to reduced inflammation.
- Anticancer Activity: Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been noted to induce apoptosis and inhibit cell proliferation in human prostate carcinoma cells .
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits cyclooxygenase enzymes | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Fluorescent Probes | Suitable for biological imaging |
Case Studies
Case Study 1: Anti-inflammatory Screening
In a study evaluating the anti-inflammatory potential of various benzoxazole derivatives, this compound was found to significantly reduce inflammation markers in vitro. The compound exhibited an IC50 value comparable to standard anti-inflammatory drugs, suggesting its potential for therapeutic use .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer properties of this compound revealed that it effectively inhibited cell growth in multiple cancer lines. The study employed molecular docking techniques to elucidate its binding interactions with target proteins involved in cancer progression, confirming its role as a promising anticancer agent .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to anticancer activity by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Evidence from halogen-substituted maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide and N-(4-iodophenyl)maleimide) reveals that halogen size minimally impacts inhibitory potency against monoacylglycerol lipase (MGL). For example:
- N-(4-fluorophenyl)maleimide : IC₅₀ = 5.18 μM
- N-(4-iodophenyl)maleimide : IC₅₀ = 4.34 μM
Benzoxazole and Benzofuran Derivatives
- N-Methylbenzofuran-3-carboxamide (): This compound shares a carboxamide-linked 4-fluorophenyl group but replaces the benzoxazole core with a benzofuran.
- 4F-CUMYL-5F-PINACA (): An indazole-3-carboxamide with dual fluorinated chains. Despite differing core structures, its 4-fluorophenyl group highlights the prevalence of fluorine in enhancing ligand-receptor interactions, particularly in synthetic cannabinoids.
Binding Affinity Comparisons
Virtual screening studies () identified fluorophenyl-containing compounds with strong binding to Anopheles gambiae kynurenine formamidase (KFase):
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide | -9.0 |
| 3-(4-fluorophenyl)-2,4-dioxo-tetrahydropyrimidine | -8.7 |
The target compound’s benzoxazole core and fluorophenyl group may similarly exploit π-π stacking and hydrophobic interactions, though experimental validation is needed .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a synthetic compound belonging to the benzoxazole derivative class. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and materials science. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound includes a benzoxazole core substituted with a fluorophenyl group and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 336.34 g/mol. The presence of the fluorine atom enhances its lipophilicity, which is crucial for biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation. For instance, it has been shown to interact with DNA gyrase and topoisomerase enzymes, which are critical for DNA replication and repair in bacterial cells .
- Receptor Modulation : It can bind to various receptor proteins, modulating their signaling pathways. This interaction may lead to therapeutic effects such as anti-inflammatory and anticancer activities .
- Fluorescent Properties : Due to its benzoxazole core, the compound has been investigated as a fluorescent probe for biological imaging applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate that it possesses activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities are comparable to those of standard antimicrobial agents.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.008 |
| Escherichia coli | 0.046 |
| Streptococcus pneumoniae | 0.03 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines by inducing apoptosis and blocking cell cycle progression. For example, studies have reported IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with other benzoxazole derivatives:
| Compound | Core Structure | Biological Activity |
|---|---|---|
| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)... | Thiazole | Moderate antimicrobial |
| N′-[(E)-(4-fluorophenyl)methylidene]biphenyl... | Benzene | Anticancer and anti-inflammatory |
| N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole... | Benzoxazole | Anti-inflammatory |
This compound stands out due to its dual functionality as both an antimicrobial and anticancer agent while also being suitable for biological imaging applications .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Antimicrobial Efficacy : A study involving this compound demonstrated significant inhibition of bacterial growth in clinical isolates resistant to conventional antibiotics.
- Cancer Treatment : In vitro studies showed that treatment with this compound led to reduced tumor size in xenograft models when combined with standard chemotherapy agents.
Q & A
Q. Basic
- NMR : H and C NMR confirm the benzoxazole core, fluorophenyl substituents, and amide linkage. F NMR specifically verifies fluorine substitution.
- HRMS : Validates molecular weight (e.g., expected [M+H]+ at m/z 363.1).
- HPLC-PDA : Assesses purity (>95%) and detects byproducts from incomplete cyclization.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .
How can computational modeling guide the optimization of this compound’s pharmacokinetic (PK) properties?
Q. Advanced
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability. For this compound, logP ≈ 3.2 suggests moderate solubility but potential CYP450 interactions.
- Molecular docking : Identifies binding poses in target proteins (e.g., kinase ATP pockets). Adjustments to the phenyl or fluorophenyl groups may enhance binding affinity.
- MD simulations : Predict metabolic stability by modeling interactions with liver enzymes like CYP3A4 .
What are the structural analogs of this compound, and how do substitution patterns affect bioactivity?
Basic
Key analogs include:
- 3-(3-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide : Increased methoxy groups enhance solubility but reduce kinase inhibition.
- 5-Amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide : Triazole ring improves metabolic stability but may alter target specificity.
Substitutions at the benzoxazole 3-position (e.g., phenyl vs. methyl) significantly impact potency .
How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound?
Q. Advanced
- Pull-down assays : Use biotinylated probes to identify binding partners in cell lysates.
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets.
- CRISPR-Cas9 knockouts : Validate target relevance by testing activity in kinase-deficient cell lines.
- Metabolomics : Track downstream metabolic changes (e.g., ATP depletion) via LC-MS .
What strategies mitigate synthetic challenges in scaling up this compound?
Q. Advanced
- Flow chemistry : Improves heat dissipation during exothermic cyclization steps.
- Catalyst recycling : Use immobilized Pd nanoparticles for Suzuki-Miyaura couplings to reduce costs.
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for higher yields.
- Byproduct analysis : Employ in-line FTIR to monitor reaction progress and minimize impurities .
How does the fluorophenyl group influence this compound’s physicochemical properties?
Q. Basic
- Lipophilicity : The fluorine atom increases logP by ~0.5 compared to non-fluorinated analogs.
- Metabolic stability : Fluorine resists oxidative metabolism, extending half-life in vivo.
- Electronic effects : Electron-withdrawing fluorine enhances hydrogen-bonding with target proteins .
What are the best practices for storing and handling this compound to ensure stability?
Q. Basic
- Storage : -20°C under argon to prevent hydrolysis of the amide bond.
- Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation.
- Degradation monitoring : Use HPLC every 3 months to check for hydrolyzed byproducts .
How can researchers validate target engagement in cellular models?
Q. Advanced
- CETSA (Cellular Thermal Shift Assay) : Measure target protein melting shifts after compound treatment.
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify ligand-induced conformational changes in real time.
- Immunoprecipitation : Confirm co-precipitation of the compound with tagged target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
